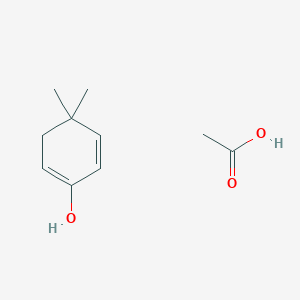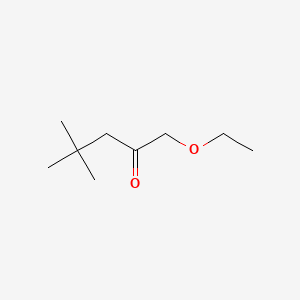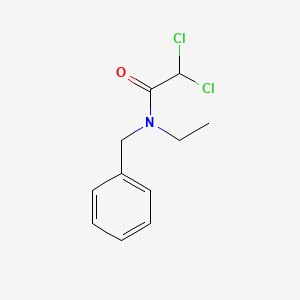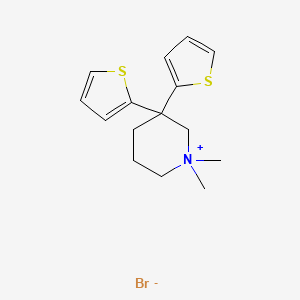
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide typically involves the reaction of piperidine derivatives with thiophene compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent.
Industry: It is used in the production of certain pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidinium, 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethyl-, bromide: This compound shares a similar structure but has a methoxy group, which may alter its properties and applications.
Timepidium Bromide Hydrate: Another related compound used as an antispasmodic agent.
Uniqueness
1,1-Dimethyl-3-(di-2-thienylmethylene)piperidinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36983-68-3 |
|---|---|
Molecular Formula |
C15H20BrNS2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,1-dimethyl-3,3-dithiophen-2-ylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H20NS2.BrH/c1-16(2)9-5-8-15(12-16,13-6-3-10-17-13)14-7-4-11-18-14;/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GSBBBPNTJJUWEG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC(C1)(C2=CC=CS2)C3=CC=CS3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



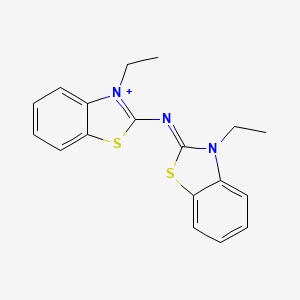
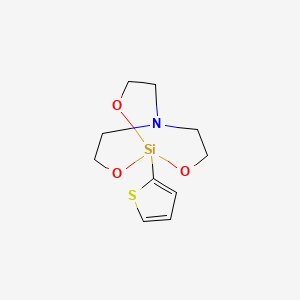

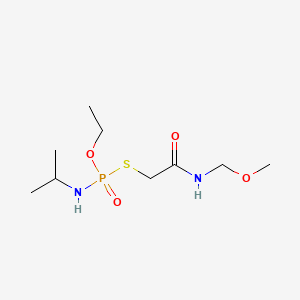
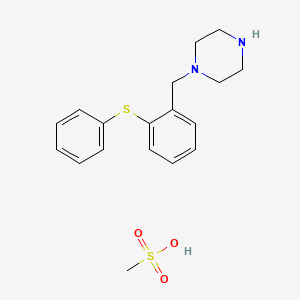
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
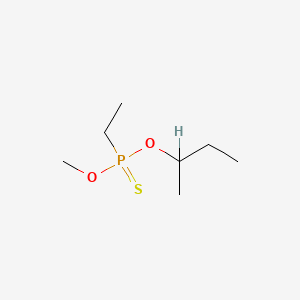

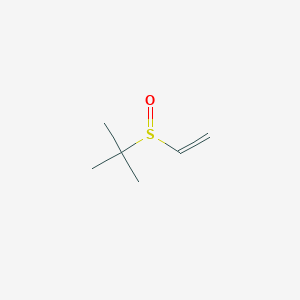
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
